molecular formula C14H20O3 B14019404 Ethyl 5-(tert-butyl)-2-methoxybenzoate

Ethyl 5-(tert-butyl)-2-methoxybenzoate

Cat. No.: B14019404
M. Wt: 236.31 g/mol
InChI Key: QLSJQFAHNIWINI-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butyl)-2-methoxybenzoate is an organic compound belonging to the class of benzoates It is characterized by the presence of an ethyl ester group, a tert-butyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(tert-butyl)-2-methoxybenzoate typically involves the esterification of 5-(tert-butyl)-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tert-butyl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(tert-butyl)-2-methoxybenzoic acid.

    Reduction: 5-(tert-butyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Ethyl 5-(tert-butyl)-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(tert-butyl)-2-methoxybenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The tert-butyl and methoxy groups may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(tert-butyl)-2-methoxybenzoate
  • Ethyl 3-(tert-butyl)-2-methoxybenzoate
  • Ethyl 5-(tert-butyl)-3-methoxybenzoate

Uniqueness

Ethyl 5-(tert-butyl)-2-methoxybenzoate is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This unique arrangement can lead to distinct chemical properties and reactivity compared to its isomers .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 5-tert-butyl-2-methoxybenzoate

InChI

InChI=1S/C14H20O3/c1-6-17-13(15)11-9-10(14(2,3)4)7-8-12(11)16-5/h7-9H,6H2,1-5H3

InChI Key

QLSJQFAHNIWINI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(C)(C)C)OC

Origin of Product

United States

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